Micromolar mGluR5 Negative Allosteric Modulation (NAM) Versus Nanomolar 2-Phenylethynyl Congener
2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one acts as a negative allosteric modulator at rat mGluR5 with an IC50 of 1.9 μM in a radioligand displacement assay using [3H]MPEP [1]. This is in marked contrast to the closely related 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one, which lacks the benzyloxy oxygen and displays an EC50 of 50 nM in a functional NAM assay at human mGluR5, representing an approximately 38-fold increase in potency [2]. The quantitative difference underscores the critical role of the C2 linker atom (ether oxygen vs. alkyne) in determining mGluR5 allosteric modulator potency within the same core scaffold.
| Evidence Dimension | mGluR5 NAM potency (in vitro) |
|---|---|
| Target Compound Data | IC50 = 1,900 nM (displacement of [3H]MPEP from rat mGluR5) |
| Comparator Or Baseline | 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one: EC50 = 50 nM (inhibition of L-quisqualate-induced intracellular cAMP in human mGluR5-expressing CHO cells) |
| Quantified Difference | ~38-fold lower potency for the 2-benzyloxy derivative |
| Conditions | Target: rat mGluR5 (BindingDB BDBM50231740); Comparator: human mGluR5 (BindingDB BDBM50231741) – note species and assay format differences. |
Why This Matters
For procurement decisions, this 38-fold difference in potency means the 2-benzyloxy derivative is not a suitable substitute for high-potency mGluR5 NAM tool compounds; however, its lower potency may be advantageous for partial target engagement studies or for reducing the risk of on-target over-occupancy in phenotypic screens.
- [1] BindingDB, Entry BDBM50231740: IC50 1.90E+3 nM for displacement of [3H]MPEP from rat mGluR5. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231740 View Source
- [2] BindingDB, Entry BDBM50231741: EC50 50 nM for negative allosteric modulation of human mGluR5. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231741 View Source
